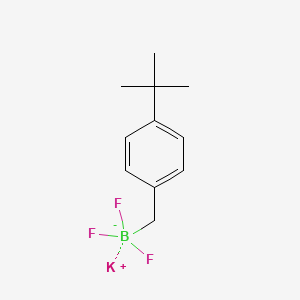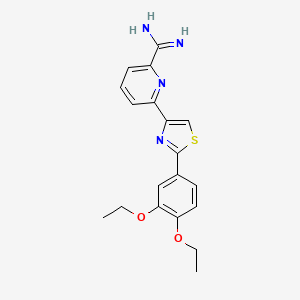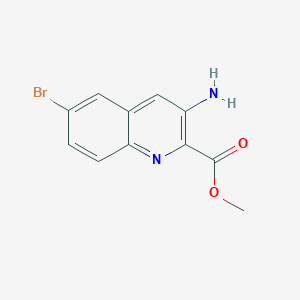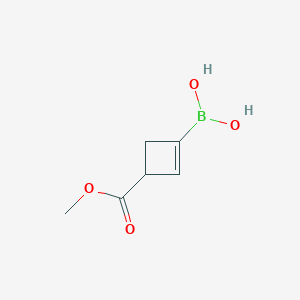
2-Bromo-8-chloroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-8-chloroquinazoline is a halogenated heterocyclic compound with the molecular formula C8H4BrClN2 and a molecular weight of 243.49 g/mol . This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Bromo-8-chloroquinazoline involves the reaction of 8-bromo-2-chloroquinazolin-4-amine with isoamyl nitrite in tetrahydrofuran (THF) at 60°C for approximately 8.67 hours . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including halogenation and cyclization reactions, under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-8-chloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, although specific examples are less documented.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolines, while oxidation and reduction can lead to different quinazoline derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-8-chloroquinazoline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Bromo-8-chloroquinazoline involves its interaction with specific molecular targets and pathways. . For example, they can act as kinase inhibitors, blocking the activity of enzymes involved in cell signaling pathways, which is crucial in cancer treatment.
Comparación Con Compuestos Similares
2-Chloroquinazoline: Another halogenated quinazoline with similar chemical properties.
6-Bromo-2-chloroquinazoline: A derivative with bromine and chlorine atoms at different positions.
8-Bromo-2-chloroquinoline: A structurally related compound with a quinoline core.
Uniqueness: 2-Bromo-8-chloroquinazoline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis and drug development.
Propiedades
Fórmula molecular |
C8H4BrClN2 |
|---|---|
Peso molecular |
243.49 g/mol |
Nombre IUPAC |
2-bromo-8-chloroquinazoline |
InChI |
InChI=1S/C8H4BrClN2/c9-8-11-4-5-2-1-3-6(10)7(5)12-8/h1-4H |
Clave InChI |
RRKZLOZQKLHXRO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CN=C(N=C2C(=C1)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13676694.png)
![Furo[2,3-b]pyridin-4-ylmethanol](/img/structure/B13676700.png)


![3-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13676714.png)
![1-Boc-3-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13676735.png)
![6-Chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13676743.png)


![Methyl 2-Formyl-4-[4-(hydroxymethyl)-1-piperidyl]benzoate](/img/structure/B13676762.png)
![[6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13676766.png)
